Methyl 3-nitropyridine-2-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of Methyl 3-nitropyridine-2-carboxylate and related nitropyridine derivatives involves several chemical methods, including oxidation, nitration, and reduction processes. For instance, Shi et al. (2012) described a method for synthesizing Methyl 4-fluoro-3-methylpyridine-2-carboxylate starting from Methyl 3-methylpyridine-2-carboxylate through a series of chemical reactions including oxidation and nitration, demonstrating the versatility and complexity of synthesizing substituted pyridine derivatives Shi Qunfeng et al., 2012.
Molecular Structure Analysis
The molecular structure of nitropyridine derivatives has been extensively studied using various spectroscopic and quantum chemical methods. Bryndal et al. (2012) conducted a detailed analysis of the molecular and crystal structures of nitroderivatives of 2-amino-4-methylpyridine, providing valuable insights into their stabilization mechanisms through hydrogen bonds and layered arrangements Bryndal et al., 2012.
Chemical Reactions and Properties
Methyl 3-nitropyridine-2-carboxylate undergoes various chemical reactions, showcasing its reactivity and functional group transformations. Bakke and Svensen (2001) explored the oxidative amination of 3-nitropyridines, demonstrating the formation of substituted aminopyridines under specific conditions, which highlights the compound's potential for further chemical modifications Bakke and Svensen, 2001.
Physical Properties Analysis
The physical properties of Methyl 3-nitropyridine-2-carboxylate derivatives, such as vibrational spectroscopy, have been analyzed to understand their stability and structure. Karnan, Balachandran, and Murugan (2012) investigated the optimized molecular structure and corresponding vibrational assignments of 3-hydroxy-6-methyl-2-nitropyridine using density functional theory, contributing to the understanding of its physical characteristics Karnan, Balachandran, and Murugan, 2012.
Chemical Properties Analysis
The chemical properties of Methyl 3-nitropyridine-2-carboxylate, including its reactivity and interaction with other molecules, have been a subject of study. The compound's nucleophilic reactions and regioselective synthesis capabilities were explored by Tohda et al. (1994), who developed a one-pot synthesis method for 2-substituted 3-nitropyridines, showcasing the compound's versatile chemical properties Tohda et al., 1994.
Scientific Research Applications
Molecular Structure and Spectroscopic Analysis
Methyl 3-nitropyridine-2-carboxylate and its derivatives have been extensively studied for their molecular structure and vibrational properties. Balachandran et al. (2012) investigated the conformational stability and vibrational analyses of related nitropyridines using density functional theory and found that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies indicate charge transfer within the molecules. This research provides insights into the electronic properties of these compounds (Balachandran, Lakshmi, & Janaki, 2012).
Anticoccidial Activity
Studies have explored the anticoccidial properties of methyl 3-nitropyridine-2-carboxylate derivatives. Morisawa et al. (1978) synthesized various methyl-nitropyridinecarboxamides and found that specific substitutions enhanced anticoccidial activity. This research contributes to understanding the medicinal potential of these compounds (Morisawa et al., 1978).
Optical and Nonlinear Optical Properties
The optical and nonlinear optical properties of methyl 3-nitropyridine-2-carboxylate derivatives have been a subject of research. Kanoun et al. (2010) applied electrostatic interaction schemes to evaluate the linear susceptibilities of related nitropyridines, which has implications for their use in optical materials (Kanoun, Botek, & Champagne, 2010).
Chemical Reactivity and Synthesis
The chemical reactivity and synthesis processes involving methyl 3-nitropyridine-2-carboxylate have been studied for their potential in organic synthesis. Bakke and Svensen (2001) explored the oxidative amination of 3-nitropyridines, achieving high regioselectivity, which is critical for developing new synthetic methods (Bakke & Svensen, 2001).
Safety And Hazards
properties
IUPAC Name |
methyl 3-nitropyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c1-13-7(10)6-5(9(11)12)3-2-4-8-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYLRDGENQOVTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=N1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50339418 | |
Record name | methyl 3-nitropyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50339418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-nitropyridine-2-carboxylate | |
CAS RN |
103698-08-4 | |
Record name | methyl 3-nitropyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50339418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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